molecular formula C20H19N3O4S B11366084 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide

Cat. No.: B11366084
M. Wt: 397.4 g/mol
InChI Key: JPMUXGSTFVBTLH-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a thiazole ring, a nitrophenoxy group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H19N3O4S/c1-14-6-8-15(9-7-14)20-22-16(13-28-20)10-11-21-19(24)12-27-18-5-3-2-4-17(18)23(25)26/h2-9,13H,10-12H2,1H3,(H,21,24)

InChI Key

JPMUXGSTFVBTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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